9-Cycloheptyl-3,9-dihydro-6h-purin-6-one
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Overview
Description
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one is a chemical compound with the molecular formula C12H16N4O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a cycloheptyl group attached to the purine ring. The compound has a molecular weight of 232.28 g/mol and a density of 1.42 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptyl amine with a purine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Scientific Research Applications
9-Cycloheptyl-3,9-dihydro-6h-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
2,8-Disulfanyl-1,9-dihydro-6h-purin-6-one: Contains disulfanyl groups and has different biological activities.
1,9-Dihydro-9-β-D-xylofuranosyl-6h-purin-6-one: A nucleoside analog with distinct applications in cancer research.
Uniqueness
The uniqueness of 9-Cycloheptyl-3,9-dihydro-6h-purin-6-one lies in its specific cycloheptyl substitution, which imparts unique chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6961-61-1 |
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Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-cycloheptyl-1H-purin-6-one |
InChI |
InChI=1S/C12H16N4O/c17-12-10-11(13-7-14-12)16(8-15-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,17) |
InChI Key |
ZDXSNXLNKQFZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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